[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
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Overview
Description
Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue. It is secreted by several species of toads, including Rhinella marina (Cane toad), Rhaebo guttatus (Smooth-sided toad), Bufo melanostictus (Asian toad), and Bufo bufo (common European toad) . Bufotalin can be extracted from the skin parotoid glands of these toads and has been traditionally used in Chinese medicine for its therapeutic properties .
Preparation Methods
Bufotalin can be isolated from the skin and parotid venom glands of toads. The extraction process typically involves solvent extraction followed by chromatographic purification .
Chemical Reactions Analysis
Bufotalin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of bufotalin are less commonly reported.
Common reagents and conditions used in these reactions include liver microsomes for enzymatic hydroxylation and various organic solvents for extraction and purification . The major products formed from these reactions include hydroxylated and substituted derivatives of bufotalin .
Scientific Research Applications
Bufotalin has several scientific research applications, including:
Mechanism of Action
Bufotalin exerts its effects primarily through its interaction with the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to that of other cardiac glycosides, resulting in increased cardiac contractility. Bufotalin also induces apoptosis in cancer cells by promoting cell cycle arrest and caspase-mediated apoptosis . Additionally, bufotalin inhibits the STAT3 signaling pathway, which is involved in cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Bufotalin is part of the bufadienolide family, which includes other compounds such as bufalin, cinobufagin, and resibufogenin . Compared to these compounds, bufotalin has unique properties, such as its specific interaction with the STAT3 signaling pathway and its potent anticancer effects . Bufalin, for example, has been shown to modulate inflammatory pathways and has been studied for its anti-inflammatory properties . Cinobufagin and resibufogenin also exhibit cardiotoxic and anticancer activities, but their mechanisms of action and therapeutic potentials differ from those of bufotalin .
Properties
Molecular Formula |
C26H36O6 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17?,18?,19?,20?,21?,23?,24-,25+,26-/m0/s1 |
InChI Key |
VOZHMAYHYHEWBW-WVKGXZLWSA-N |
Isomeric SMILES |
CC(=O)OC1C[C@@]2(C3CCC4CC(CC[C@@]4(C3CC[C@@]2(C1C5=COC(=O)C=C5)C)C)O)O |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |
Origin of Product |
United States |
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